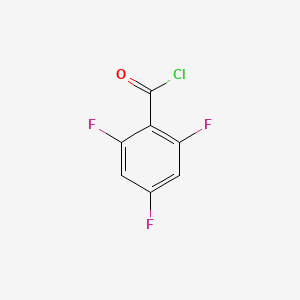

2,4,6-Trifluorobenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4,6-trifluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3O/c8-7(12)6-4(10)1-3(9)2-5(6)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFIJQFBERMWMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10229760 | |

| Record name | 2,4,6-Trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10229760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79538-29-7 | |

| Record name | 2,4,6-Trifluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79538-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trifluorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079538297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10229760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trifluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trifluorobenzoyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

For Immediate Release

Alachua, FL – 2,4,6-Trifluorobenzoyl chloride, a specialized chemical intermediate, is a critical building block in the synthesis of novel pharmaceutical compounds. This guide provides an in-depth analysis of its chemical properties, synthesis protocols, and its role in modern drug development for researchers, scientists, and professionals in the field. The CAS number for this compound is 79538-29-7.[1][2][3][4]

Core Chemical and Physical Properties

This compound (C₇H₂ClF₃O) is a colorless liquid with a molecular weight of 194.54 g/mol .[2][3] Its trifluorinated benzene ring structure is central to its utility in medicinal chemistry. The fluorine atoms significantly influence the molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[5][6] These properties are highly sought after in the design of new drug candidates with improved pharmacokinetic profiles and therapeutic efficacy.[5][6]

| Property | Value | Source |

| CAS Number | 79538-29-7 | [1][2][3][4] |

| Molecular Formula | C₇H₂ClF₃O | [1][2][3][4] |

| Molecular Weight | 194.54 g/mol | [2] |

| Appearance | Clear, colorless liquid | [4] |

| Purity | ≥96.0% (GC) | [4] |

| Boiling Point | 167-168 °C | |

| Refractive Index | 1.4810-1.4860 @ 20°C | [4] |

| InChI Key | SIFIJQFBERMWMU-UHFFFAOYSA-N | [2][3][4] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of acyl chlorides from their corresponding carboxylic acids is a fundamental transformation in organic chemistry. While several chlorinating agents exist, the use of reagents like triphosgene offers a safer and more controlled alternative to highly toxic gases like phosgene.[7]

Below is a representative protocol for the synthesis of a fluorinated benzoyl chloride, illustrating the general principles that can be adapted for this compound.

Reaction: Conversion of a fluorinated benzoic acid to its corresponding benzoyl chloride.

Materials:

-

Fluorinated benzoic acid (e.g., 2,3,4,5-tetrafluorobenzoic acid as an analog)

-

Triphosgene (BTC)

-

N,N-dimethylformamide (DMF) (catalyst)

-

Anhydrous 1,2-dichloroethane (solvent)

Experimental Protocol:

-

Reactor Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a digital thermometer, a nitrogen inlet-outlet, and a condenser.

-

Reagent Preparation: Charge the flask with triphosgene and 1,2-dichloroethane.

-

Heating: Gently heat the mixture to the desired reaction temperature (e.g., 353 K).

-

Substrate Addition: A solution of the fluorinated benzoic acid and a catalytic amount of DMF in 1,2-dichloroethane is added dropwise over a period of one hour.

-

Reaction Monitoring: The reaction mixture is stirred at a constant temperature for several hours to ensure complete conversion.

-

Workup: After cooling the reaction mixture, it is filtered to remove any byproducts. The resulting solution contains the desired benzoyl chloride.

Applications in Drug Development

This compound is a versatile reagent in the synthesis of a wide range of pharmaceutical compounds. Its primary application lies in acylation reactions, where it is used to introduce the 2,4,6-trifluorobenzoyl moiety into complex organic molecules. This structural motif can be crucial for the biological activity of the final drug product.

Key Applications Include:

-

Active Pharmaceutical Ingredient (API) Synthesis: It serves as a key intermediate in the multi-step synthesis of various APIs. The specific fluorine substitution pattern can influence a drug's metabolic stability, receptor binding, and overall pharmacological profile.[8]

-

Prodrug Development: It can be used to modify existing drug molecules to create prodrugs with improved bioavailability, solubility, or targeted delivery.[8]

-

Chiral Synthesis: In combination with chiral auxiliaries or catalysts, it can be employed to construct enantiomerically pure drug candidates, which is critical for targeted therapeutic action and minimizing side effects.[8]

The introduction of trifluoromethyl groups, in particular, is a well-established strategy in drug design to block metabolic hotspots, increase half-life, and reduce the required drug dosage.[6]

Safety and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage.[1][2][9] It may also cause respiratory irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or a chemical fume hood.[1][10][11]

Key Safety Precautions:

-

Personal Protective Equipment: Wear protective gloves, clothing, eye protection, and a face shield.[1][10]

-

Ventilation: Use only outdoors or in a well-ventilated area.[1][10]

-

Handling: Avoid breathing fumes, mist, spray, or vapors.[1] Wash skin thoroughly after handling.[1][10]

-

Storage: Store in a dry, cool, and well-ventilated area in a tightly closed container.[1] It is moisture-sensitive and should be stored under an inert gas.[1]

-

In case of exposure:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[10]

-

Ingestion: Rinse the mouth. Do NOT induce vomiting.[10]

-

This chemical reacts with water, generating heat or gases, and may react with some metals to release flammable hydrogen gas.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate for the pharmaceutical industry. Its unique properties, stemming from the trifluorinated aromatic ring, make it an essential tool for medicinal chemists in the design and synthesis of new therapeutic agents. A thorough understanding of its chemical properties, synthesis, and safe handling is paramount for its effective and responsible use in research and development.

References

-

This compound Safety Data Sheet. SynQuest Laboratories, Inc. Link

-

This compound | C7H2ClF3O | CID 144895. PubChem. Link

-

This compound | 79538-29-7. Sigma-Aldrich. Link

-

This compound, 97%. Fisher Scientific. Link

-

This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific. Link

-

The Role of 2,4,6-Trichlorobenzoyl Chloride in Pharmaceutical Synthesis. Daken Chemical. Link

-

SAFETY DATA SHEET - this compound. Fisher Scientific. Link

-

SAFETY DATA SHEET - 2,4,5-Trifluorobenzoyl chloride. Fisher Scientific. Link

-

SAFETY DATA SHEET - 2-(Trifluoromethyl)benzoyl chloride. Thermo Fisher Scientific. Link

-

Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry. Link

-

3-Methoxy-2,4,5-trifluorobenzoyl chloride Safety Data Sheet. CymitQuimica. Link

-

2,4,6-Trichlorobenzoyl chloride. Wikipedia. Link

-

2,4,6-Trichlorobenzoyl chloride - Optional[13C NMR] - Spectrum. SpectraBase. Link

-

2,4,5-Trifluorobenzoyl chloride | C7H2ClF3O | CID 145164. PubChem. Link

-

Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. ResearchGate. Link

-

2,4,6-Trifluorobenzonitrile: A Key Building Block in Pharmaceutical Synthesis. Daken Chemical. Link

-

2,4,6-Trichlorobenzoyl chloride 97 4136-95-2. Sigma-Aldrich. Link

-

CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride. Google Patents. Link

-

CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride. Google Patents. Link

-

This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific. Link

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Link

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. This compound | C7H2ClF3O | CID 144895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. asianpubs.org [asianpubs.org]

- 8. nbinno.com [nbinno.com]

- 9. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

2,4,6-Trifluorobenzoyl chloride molecular weight

An In-Depth Technical Guide to 2,4,6-Trifluorobenzoyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Core Molecular and Physical Properties

This compound is a halogenated aromatic compound whose utility in organic synthesis is underscored by its distinct physicochemical characteristics. The presence of three fluorine atoms on the benzene ring significantly influences its reactivity and the properties of the molecules synthesized from it.

A summary of its key quantitative data is presented below for ease of reference.

| Property | Value | Source |

| Molecular Weight | 194.54 g/mol | [1] |

| Molecular Formula | C7H2ClF3O | [2] |

| CAS Number | 79538-29-7 | [3] |

| Density | 1.514 g/cm³ | [4] |

| Boiling Point | 151.8 °C at 760 mmHg | [4] |

| Flash Point | 167-168 °F (75-76 °C) | |

| Refractive Index | 1.4810-1.4860 @ 20°C | |

| Physical Form | Liquid | |

| Appearance | Clear, colorless | [5] |

The Strategic Importance of Fluorination in Drug Design

The incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely utilized strategy in medicinal chemistry to enhance a drug candidate's profile.[6] Fluorinated compounds often exhibit improved metabolic stability, increased lipophilicity, and better binding affinity to target proteins.[6] The trifluoromethyl group, in particular, is crucial in modern drug design as it can favorably alter a compound's solubility, stability, and pKa, which can lead to the discovery of new medicines.[7]

This compound serves as a valuable building block for introducing a trifluorinated phenyl moiety into complex molecular architectures, thereby allowing medicinal chemists to leverage these benefits in the synthesis of novel APIs.[6]

Synthesis of this compound: A Mechanistic Approach

The synthesis of acyl chlorides is a fundamental transformation in organic chemistry. While specific, detailed industrial synthesis methods for this compound are proprietary, a common and effective laboratory-scale preparation involves the chlorination of the corresponding carboxylic acid, 2,4,6-trifluorobenzoic acid.

Several chlorinating agents can be employed for this purpose, including thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and triphosgene.[8] The use of triphosgene, a solid and safer alternative to gaseous phosgene, has gained considerable attention for its efficiency and milder reaction conditions.[8]

Below is a generalized, yet mechanistically sound, protocol for the synthesis of this compound from 2,4,6-trifluorobenzoic acid using a chlorinating agent like thionyl chloride or triphosgene.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a generalized representation and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize acidic gases like HCl and SO₂) is charged with 2,4,6-trifluorobenzoic acid.

-

Solvent Addition: An inert, dry solvent such as toluene or dichloromethane is added to dissolve the carboxylic acid.

-

Chlorinating Agent Addition: The chlorinating agent (e.g., a slight excess of thionyl chloride or a stoichiometric amount of triphosgene with a catalytic amount of DMF) is added cautiously to the stirred solution.[8]

-

Reaction: The reaction mixture is heated to reflux and maintained at that temperature for a period determined by reaction monitoring (e.g., by TLC or GC) until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess chlorinating agent and solvent are removed under reduced pressure. The crude this compound is then purified by fractional distillation under vacuum to yield the final product.

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Pharmaceutical Synthesis

This compound is a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds. Its utility stems from its ability to readily participate in acylation reactions, making it an excellent reagent for introducing the 2,4,6-trifluorobenzoyl moiety into complex organic molecules.[9] This can be a crucial step in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs).[9] The specific substitution pattern of the fluorine atoms can influence the drug's metabolic stability, receptor binding, and overall pharmacological profile.[9]

Safety and Handling: A Self-Validating System

Due to its hazardous nature, strict adherence to safety protocols is paramount when handling this compound.

Hazard Identification:

-

Corrosive: Causes severe skin burns and eye damage.[1]

-

Respiratory Irritant: May cause respiratory irritation.[10][11]

-

Water Reactive: Reacts with water, potentially violently, to generate heat and corrosive gases like hydrogen chloride and hydrogen fluoride.[11]

Personal Protective Equipment (PPE):

-

Hand Protection: Wear protective gloves that have been inspected prior to use.

-

Eye Protection: Use chemical goggles or a face shield.[11]

-

Skin and Body Protection: Wear suitable protective clothing.[11]

-

Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[11]

Handling and Storage:

-

Use only in a well-ventilated area, preferably a chemical fume hood.[12]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][12]

-

Keep away from moisture and water.[11]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[10] Seek immediate medical attention.[10]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes.[10] Seek immediate medical attention.[10]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[10] Seek immediate medical attention.[10]

-

Ingestion: Rinse mouth. DO NOT induce vomiting.[10] Seek immediate medical attention.[10]

The following diagram illustrates the logical relationship between the hazards of this compound and the necessary safety precautions.

Caption: Relationship between hazards and safety precautions for this compound.

References

-

This compound. (n.d.). Mosher Chemical. Retrieved December 12, 2025, from [Link]

-

This compound | C7H2ClF3O | CID 144895. (n.d.). PubChem. Retrieved December 12, 2025, from [Link]

-

Yang, J., Han, X., Zhou, L., & Xiong, C. (2010). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 22(5), 3691-3695. Retrieved from [Link]

-

2,4,5-Trifluorobenzoyl chloride | C7H2ClF3O | CID 145164. (n.d.). PubChem. Retrieved December 12, 2025, from [Link]

-

2,4,6-Trichlorobenzoyl chloride. (n.d.). In Wikipedia. Retrieved December 12, 2025, from [Link]

-

Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. (2025, August 6). Wiley Online Library. Retrieved December 12, 2025, from [Link]

- Preparation method of 2,4,5-trifluorobenzyl chloride. (n.d.). Google Patents.

- Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride. (n.d.). Google Patents.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved December 12, 2025, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences. Retrieved December 12, 2025, from [Link]

Sources

- 1. This compound | C7H2ClF3O | CID 144895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]

- 5. B20323.06 [thermofisher.cn]

- 6. nbinno.com [nbinno.com]

- 7. jelsciences.com [jelsciences.com]

- 8. asianpubs.org [asianpubs.org]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to the Stability and Storage of 2,4,6-Trifluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trifluorobenzoyl chloride (TFBC) is a pivotal reagent in modern organic synthesis, valued for its role in the introduction of the 2,4,6-trifluorobenzoyl moiety in the development of novel pharmaceuticals and agrochemicals. However, its high reactivity, particularly its pronounced sensitivity to nucleophiles, necessitates a thorough understanding of its stability profile and rigorous adherence to specialized storage and handling protocols. This guide provides an in-depth analysis of the chemical properties of TFBC, focusing on the mechanisms of its degradation, and offers field-proven best practices for its long-term storage and safe handling to ensure its integrity and the safety of laboratory personnel.

Introduction: The Utility and Challenges of a Reactive Intermediate

This compound (C₇H₂ClF₃O) is an acyl chloride characterized by a trifluorinated phenyl ring attached to a carbonyl chloride functional group. This unique electronic structure, with the strong electron-withdrawing effects of the fluorine atoms, renders the carbonyl carbon exceptionally electrophilic. This heightened reactivity is precisely what makes TFBC a valuable tool for chemists, facilitating efficient acylation reactions, such as esterifications and amidations, often under mild conditions.[1]

However, this same reactivity presents significant challenges in terms of its stability and handling. The primary antagonist to the stability of TFBC is atmospheric moisture, which initiates a rapid and irreversible degradation cascade. Therefore, maintaining the chemical integrity of TFBC is paramount for the reproducibility of synthetic procedures and the purity of the resulting products.

The Chemical Core: Understanding the Stability and Reactivity of this compound

The stability of this compound is intrinsically linked to its reactivity. The compound is stable under strictly anhydrous and inert conditions.[2] However, in the presence of nucleophiles, it readily undergoes degradation.

The Primary Degradation Pathway: Hydrolysis

The most prevalent and critical reaction affecting the stability of TFBC is hydrolysis. Acyl chlorides, in general, are highly susceptible to reaction with water, and the electron-deficient nature of the trifluorinated benzene ring in TFBC exacerbates this reactivity.[3]

The mechanism of hydrolysis is a classic nucleophilic addition-elimination reaction:

-

Nucleophilic Attack: A lone pair of electrons from the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the TFBC molecule.[4] This forms a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and a chloride ion is eliminated as a leaving group.

-

Deprotonation: The resulting protonated carboxylic acid is deprotonated by the eliminated chloride ion or another water molecule, yielding 2,4,6-trifluorobenzoic acid and hydrochloric acid (HCl).[4][5]

This reaction is exothermic and proceeds rapidly, leading to the release of corrosive HCl gas, which can often be observed as fumes in moist air.[2] The formation of 2,4,6-trifluorobenzoic acid as a degradation product can interfere with subsequent reactions and complicate product purification.

Caption: Mechanism of this compound Hydrolysis.

Reactivity with Other Nucleophiles

Beyond water, TFBC reacts vigorously with a range of other nucleophiles, which has implications for both its intended use and its storage incompatibilities.

-

Alcohols: Reacts to form esters. This reaction is fundamental to its application in synthesis.[6]

-

Amines: Reacts to form amides, another key synthetic application.[6]

-

Strong Bases: Reacts with strong bases, such as sodium hydroxide, which can rapidly hydrolyze the compound.[2]

Thermal Stability

Under normal storage and handling conditions, this compound is thermally stable.[2] However, at elevated temperatures, particularly in the event of a fire, it will decompose to produce hazardous gases, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[2]

Best Practices for Storage and Handling

The overarching principle for the storage and handling of this compound is the strict exclusion of moisture and atmospheric oxygen.

Recommended Storage Conditions

To ensure the long-term stability and preserve the purity of TFBC, the following storage conditions are mandatory:

| Parameter | Recommendation | Rationale |

| Temperature | Cool, typically 2-8 °C | Reduces vapor pressure and slows down potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents contact with atmospheric moisture and oxygen.[2] |

| Container | Tightly sealed, original container | Prevents ingress of moisture. Original containers are made of compatible materials. |

| Location | Dry, well-ventilated, dedicated corrosive materials cabinet | Ensures a low-humidity environment and proper segregation from incompatible chemicals.[2] |

Material Compatibility

Due to its corrosive nature, both in its original form and through the generation of HCl upon hydrolysis, careful selection of materials for storage and handling is crucial.

| Material Class | Compatible | Limited Compatibility / Requires Testing | Not Recommended |

| Glass | Borosilicate Glass | - | Soda-lime glass (can be etched over time) |

| Metals | Hastelloy C-276 | Stainless Steel (316L) | Aluminum, Carbon Steel, Zinc, Copper |

| Plastics | PTFE, FEP, PFA | Polypropylene (PP), Polyethylene (PE) | PVC, Nylon, Polycarbonate (PC) |

| Elastomers | FFKM (e.g., Kalrez®) | - | Buna-N, Neoprene, EPDM, Silicone |

Note: This table is a general guide. It is imperative to perform compatibility testing for specific applications and conditions.[4][5]

Safe Handling Protocol

All handling of this compound must be conducted within a certified chemical fume hood to mitigate the risk of inhaling its corrosive and lachrymatory vapors.[2]

Personal Protective Equipment (PPE) is mandatory:

-

Eye Protection: Chemical splash goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A chemical-resistant lab coat.

Workflow for Handling:

Sources

- 1. researchgate.net [researchgate.net]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 2,4,6-Trichlorobenzoyl chloride - Wikipedia [en.wikipedia.org]

- 4. PTFE Products manufacturers & Supplier - Standard Fluoromers [standard-ptfe.com]

- 5. Chemical Resistance of Fluoropolymers - Holscot Advanced Polymers Ltd [holscot.com]

- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

A Spectroscopic Guide to 2,4,6-Trifluorobenzoyl Chloride: Characterization via NMR, IR, and MS

Introduction

2,4,6-Trifluorobenzoyl chloride (C₇H₂ClF₃O, CAS No: 79538-29-7) is a highly reactive acyl chloride derivative of benzoic acid.[1] Its trifluorinated phenyl ring and acyl chloride moiety make it a valuable intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and specialty polymers. The precise substitution pattern of the fluorine atoms imparts unique electronic properties and steric hindrance, which necessitates unambiguous structural confirmation.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound. As a Senior Application Scientist, the narrative herein moves beyond a simple recitation of data. Instead, it focuses on the causality behind spectroscopic observations, offering predictive analysis based on first principles where public data is unavailable, and detailing the self-validating experimental protocols required for robust characterization. This document is intended for researchers and drug development professionals who require a thorough understanding of this key synthetic building block.

Molecular Structure of this compound

Caption: Molecular structure with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms in a molecule. For this compound, a combination of ¹H, ¹⁹F, and ¹³C NMR is required for full characterization. While a complete, verified dataset is not publicly available in common databases, we can predict the expected spectra with high confidence based on the molecule's inherent symmetry and the known effects of its constituent functional groups.

Predicted NMR Data Analysis

The key to interpreting the NMR spectra of this molecule lies in recognizing its C₂ᵥ symmetry axis, which passes through C1, C4, and the para-fluorine atom. This symmetry renders the two ortho-fluorines (F at C2/C6), the two meta-protons (H at C3/C5), and their corresponding carbon atoms chemically equivalent.

-

¹H NMR Spectroscopy: The aromatic region is expected to show a single resonance corresponding to the two equivalent protons at the C3 and C5 positions. These protons are ortho to two fluorine atoms (one para, one ortho). The primary coupling interaction will be a three-bond coupling (³JH-F) to the adjacent ortho-fluorine atoms (at C2 and C6). This will split the proton signal into a triplet . The chemical shift will be significantly downfield due to the cumulative electron-withdrawing effects of the three fluorine atoms and the benzoyl chloride group.

-

¹⁹F NMR Spectroscopy: Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique.[2][3] Due to the molecule's symmetry, two distinct signals are predicted:

-

A signal for the two equivalent ortho-fluorines (at C2 and C6). This signal will be split into a doublet by the single para-fluorine through a four-bond coupling (⁴JF-F).

-

A signal for the single para-fluorine (at C4). This signal will be split into a triplet by the two equivalent ortho-fluorines (⁴JF-F). The chemical shifts for aromatic fluorines typically appear in a well-defined region of the spectrum.[4]

-

-

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, as dictated by symmetry: C1, C2/C6, C3/C5, C4, and the carbonyl carbon (C7). The carbons directly bonded to fluorine (C2, C4, C6) will exhibit large one-bond C-F coupling constants (¹JC-F), and other carbons will show smaller two- or three-bond couplings, which can be invaluable for definitive assignment. The carbonyl carbon is expected at the far downfield end of the spectrum, typical for acid chlorides (~160-170 ppm).[5]

Summary of Predicted Spectroscopic Data

The following table summarizes the anticipated NMR data for this compound, based on established spectroscopic principles.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Key Couplings |

| ¹H | 7.0 - 7.5 | Triplet (t) | H at C3, C5 | ³JH-F |

| ¹⁹F | -90 to -110 | Doublet (d) | F at C2, C6 | ⁴JF-F |

| -110 to -130 | Triplet (t) | F at C4 | ⁴JF-F | |

| ¹³C | ~165 | Singlet (or t) | C=O (C7) | Small ³JC-F possible |

| ~160 (ddd) | Complex | C-F (C2, C4, C6) | Large ¹JC-F | |

| ~115 (t) | Complex | C-H (C3, C5) | ²JC-F | |

| ~110 (t) | Complex | C-COCl (C1) | ²JC-F |

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following protocol should be employed. This system is self-validating through the use of internal standards and well-defined acquisition parameters.

-

Sample Preparation:

-

Due to the reactivity of acyl chlorides with protic solvents, use a dry, deuterated, aprotic solvent such as Chloroform-d (CDCl₃) or Acetone-d₆.

-

In a nitrogen-purged glovebox or dry box, add approximately 10-20 mg of this compound to a clean, dry 5 mm NMR tube.

-

Add ~0.6 mL of the deuterated solvent containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for ¹H and ¹³C).

-

Cap the NMR tube securely to prevent hydrolysis from atmospheric moisture.

-

-

Instrument Configuration & Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe.

-

Tune and match the probe for ¹H, ¹⁹F, and ¹³C frequencies.

-

Acquire a ¹H spectrum with a standard pulse sequence (e.g., zg30), ensuring a sufficient number of scans for a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹⁹F spectrum. Use a reference standard such as CFCl₃ (δ = 0.00 ppm) or an internal standard like C₆F₆ (δ ≈ -163 ppm).

-

Acquire a proton-decoupled ¹³C spectrum (e.g., zgpg30). To obtain a quantitative spectrum and observe quaternary carbons effectively, increase the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the carbon nuclei.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a distinct "fingerprint" based on its functional groups. For this compound, the spectrum is dominated by absorptions from the carbonyl group, the aromatic ring, and the carbon-halogen bonds.

Analysis of Key Vibrational Modes

The IR spectrum can be logically divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

-

C=O Stretch: The most intense and diagnostic absorption will be the carbonyl (C=O) stretch. In acyl chlorides, this band appears at a characteristically high wavenumber, typically between 1770-1815 cm⁻¹ .[6] This high frequency is due to the strong electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the C=O bond.

-

Aromatic C=C Stretches: The benzene ring will give rise to several C=C stretching vibrations in the 1450-1620 cm⁻¹ region. The substitution pattern often results in a pair of distinct bands.

-

C-F Stretches: Carbon-fluorine bonds produce very strong absorption bands. The C-F stretching vibrations for aromatic compounds are typically found in the 1100-1350 cm⁻¹ region of the fingerprint region.

-

C-Cl Stretch: The carbon-chlorine stretch is expected to appear as a moderate to strong band in the lower frequency fingerprint region, typically between 600-800 cm⁻¹ .

Summary of Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 1770 - 1815 | Strong, Sharp | C=O Stretch (Acyl Chloride) |

| ~1610, ~1470 | Medium | Aromatic C=C Ring Stretch |

| 1100 - 1350 | Strong | C-F Stretch |

| 600 - 800 | Medium-Strong | C-Cl Stretch |

Experimental Protocol & Workflow

For a reactive liquid like this compound, Attenuated Total Reflectance (ATR) is the preferred IR technique over traditional transmission methods as it requires minimal sample preparation and protects the sample from atmospheric moisture.

Caption: A standardized workflow for acquiring a high-quality ATR-IR spectrum.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is impeccably clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Apply a single small drop of this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan, typically co-adding 16 to 32 scans to achieve an excellent signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about a molecule's mass and its fragmentation pattern upon ionization, allowing for confirmation of molecular weight and structural elucidation.

Fragmentation Pathway Analysis

Under Electron Ionization (EI), this compound will form a molecular ion (M⁺•) which then undergoes characteristic fragmentation.[7] The molecular weight is approximately 194.5 g/mol .[1] Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as two peaks (M⁺• and M+2⁺•) at m/z 194 and 196 , with the peak at m/z 196 having roughly one-third the intensity of the m/z 194 peak.

The fragmentation is dominated by the lability of the acyl chloride group.

-

Loss of Chlorine: The most favorable initial fragmentation is the homolytic cleavage of the C-Cl bond to lose a chlorine radical (•Cl). This results in the formation of the highly stable 2,4,6-trifluorobenzoyl cation. This fragment is reported as the base peak (most intense peak) in the spectrum.[1]

-

Loss of Carbon Monoxide: The resulting benzoyl cation can then lose a neutral molecule of carbon monoxide (CO), a common fragmentation pathway for benzoyl derivatives. This leads to the formation of the 2,4,6-trifluorophenyl cation. This fragment is reported as the second most abundant peak.[1]

Summary of Key Mass Fragments

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Notes |

| 194 | [C₇H₂ClF₃O]⁺• | Molecular Ion (M⁺•) | Accompanied by M+2 peak at m/z 196. |

| 159 | [C₇H₂F₃O]⁺ | [M - Cl]⁺ | Base Peak. 2,4,6-Trifluorobenzoyl cation. |

| 131 | [C₆H₂F₃]⁺ | [M - Cl - CO]⁺ | Second highest peak. 2,4,6-Trifluorophenyl cation. |

Fragmentation Diagram & Experimental Protocol

Caption: Primary fragmentation route for this compound.

GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile, dry solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5ms). Use a temperature program that starts at ~50°C and ramps to ~250°C to ensure elution and separation from any impurities.

-

MS Ionization & Detection: Use a standard Electron Ionization (EI) source at 70 eV. Scan a mass range from m/z 40 to 300 to capture the molecular ion and all significant fragments.

Conclusion

The structural characterization of this compound is definitively achieved through a multi-technique spectroscopic approach. NMR spectroscopy confirms the C₂ᵥ symmetry of the molecule through the unique signal patterns of its proton and fluorine atoms. Infrared spectroscopy provides a clear signature of the critical acyl chloride functional group at an unusually high wavenumber (~1770-1815 cm⁻¹), alongside strong C-F absorptions. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pathway dominated by the sequential loss of chlorine and carbon monoxide, yielding characteristic fragments at m/z 159 and 131.[1] Together, these techniques provide a robust and self-consistent dataset essential for verifying the identity and purity of this important chemical reagent.

References

- 1. This compound | C7H2ClF3O | CID 144895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. uni-saarland.de [uni-saarland.de]

A Technical Guide to the Solubility of 2,4,6-Trifluorobenzoyl Chloride in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trifluorobenzoyl chloride is a pivotal reagent in modern organic synthesis, valued for its role in introducing the 2,4,6-trifluorobenzoyl moiety into a wide array of molecules, particularly in the development of pharmaceuticals and agrochemicals. Despite its widespread use, a comprehensive guide to its solubility in common organic solvents has been conspicuously absent from the technical literature. This guide aims to fill that gap by providing a detailed examination of the factors governing the solubility of this reactive acyl chloride. We will explore its inherent chemical reactivity, provide a framework for selecting appropriate aprotic solvents, and present a detailed, safety-oriented protocol for the experimental determination of its solubility. This document serves as an essential resource for any scientist seeking to optimize reaction conditions and ensure the safe and effective use of this compound.

Introduction: Understanding the Molecule

This compound (C₇H₂ClF₃O) is an acyl chloride characterized by a benzene ring substituted with three fluorine atoms and a highly reactive chlorocarbonyl group.[1][2] The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it an exceptionally reactive acylating agent. However, this high reactivity is also the primary challenge in handling the compound and determining its physical properties, including solubility.

The molecule's reactivity profile dictates that it is incompatible with protic solvents such as water, alcohols, and primary or secondary amines.[3][4][5] Contact with these substances leads to a rapid, often vigorous, nucleophilic acyl substitution reaction, resulting in the formation of the corresponding carboxylic acid, ester, or amide, and the liberation of corrosive hydrogen chloride (HCl) gas.[6][7] Therefore, the concept of its "solubility" in such solvents is moot, as it chemically transforms rather than dissolves.[7][8]

This guide will focus exclusively on its solubility in inert, aprotic organic solvents , which are essential for its use in synthesis.

The Challenge of Reactivity: A Double-Edged Sword

The primary consideration when selecting a solvent for this compound is its extreme sensitivity to moisture and other nucleophiles.[3] The compound will readily hydrolyze upon contact with atmospheric water. This necessitates the use of anhydrous solvents and the maintenance of an inert atmosphere (e.g., nitrogen or argon) during handling and experimentation.[2]

Incompatible Solvent Classes:

-

Protic Solvents: Water, alcohols (e.g., methanol, ethanol), and carboxylic acids will react to decompose the acyl chloride.[3][4]

-

Primary and Secondary Amines: These will react to form amides.[5]

-

Basic Solvents: Strong bases can promote decomposition.[3]

-

Reactive Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) can react violently with some acyl chlorides and should be used with extreme caution, if at all.

Failure to use a suitable inert solvent will not only lead to the degradation of the reagent but also to the generation of HCl, which can catalyze other unwanted side reactions and pose a significant safety hazard.[3]

Predicting Solubility: A Framework Based on Analogy and Theory

Benzoyl chloride is reported to be miscible with or easily soluble in a range of common aprotic solvents, including:

This compound shares the key structural features of benzoyl chloride—a polar acyl chloride group attached to an aromatic ring. The addition of fluorine atoms increases the molecule's polarity. Based on these characteristics, it is logical to infer that This compound will be readily soluble in a wide range of common polar aprotic and nonpolar aprotic solvents.

Table 1: Predicted Solubility of this compound in Selected Aprotic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | High / Miscible | These are polar aprotic solvents that are chemically compatible and effective at solvating polar organic molecules. DCM is a common choice for reactions involving acyl chlorides. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF), Dioxane | High / Miscible | These polar aprotic solvents are excellent for solvating a wide range of organic compounds. Anhydrous grades are essential to prevent hydrolysis. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | High / Miscible | The aromatic ring of the solvent can interact favorably with the trifluorophenyl ring of the solute. |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Moderate to High | While less polar, these solvents should still be capable of dissolving the compound, though perhaps to a lesser extent than more polar options. |

| Esters | Ethyl Acetate | High / Miscible | A common polar aprotic solvent that should readily dissolve the compound. Must be anhydrous. |

| Nitriles | Acetonitrile | High / Miscible | A polar aprotic solvent widely used in organic synthesis. Must be anhydrous. |

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise concentration control, such as kinetic studies or process scale-up, an experimental determination of solubility is necessary. The following protocol is a self-validating system designed for the safe and accurate measurement of the solubility of reactive acyl chlorides.

Core Principles of the Protocol

This method is based on the gravimetric determination of solubility by the isothermal saturation technique. A known mass of the solute is mixed with a known volume (and mass) of the solvent. The system is allowed to reach equilibrium, and the concentration of the dissolved solute is then determined. The protocol emphasizes rigorous exclusion of atmospheric moisture.

Visualization of the Experimental Workflow

Caption: Experimental workflow for determining the solubility of a reactive compound.

Step-by-Step Methodology

Materials and Equipment:

-

This compound

-

Anhydrous organic solvent of choice

-

Analytical balance (4 decimal places)

-

Several small glass vials with PTFE-lined septa caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Inert atmosphere source (glovebox or Schlenk line)

-

Gas-tight syringes and needles

-

Syringe filter (PTFE, 0.22 µm)

-

Vacuum evaporator or rotary evaporator

Procedure:

-

Preparation (Rigorous Anhydrous Conditions):

-

Thoroughly oven-dry all glassware (vials, stir bars) and allow them to cool to room temperature in a desiccator or under a stream of inert gas.

-

All subsequent steps should be performed under an inert atmosphere (e.g., inside a glovebox).

-

Use only freshly distilled or commercially available anhydrous solvents.

-

-

Sample Preparation:

-

Tare a clean, dry vial with a small magnetic stir bar on the analytical balance.

-

Add an excess amount of this compound to the vial. The goal is to have undissolved solid remaining at equilibrium. Record the exact mass of the acyl chloride added.

-

Tare a gas-tight syringe and draw up the desired anhydrous solvent. Record the mass of the solvent.

-

Slowly add the solvent to the vial containing the acyl chloride. Record the exact mass and volume of the solvent added.

-

Immediately seal the vial with a septum cap.

-

-

Equilibration:

-

Place the sealed vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a predetermined amount of time (e.g., 24 hours) to ensure equilibrium is reached. A time-course study can be performed to validate the minimum equilibration time.

-

After the stirring period, turn off the stirrer and allow the undissolved solid to settle completely, leaving a clear saturated supernatant.

-

-

Analysis:

-

Tare a new, clean, dry collection vial.

-

Carefully draw a known volume of the clear supernatant into a gas-tight syringe fitted with a PTFE syringe filter. The filter ensures no solid particulates are transferred.

-

Dispense the filtered supernatant into the tared collection vial and immediately seal it.

-

Weigh the collection vial containing the aliquot of the saturated solution. The mass of the solution is determined by difference.

-

Carefully evaporate the solvent from the collection vial under reduced pressure.

-

Once all the solvent is removed, weigh the vial again. The mass of the remaining residue corresponds to the mass of this compound that was dissolved in the aliquot.

-

-

Calculation:

-

The solubility can be expressed in various units. For example, to calculate solubility in grams per 100 mL of solvent:

-

Solubility ( g/100 mL) = (Mass of residue / Volume of aliquot) * 100

-

-

Safety and Handling Considerations

This compound is a corrosive substance that causes severe skin burns and eye damage.[3] It is also a lachrymator and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood while wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[3]

-

Handling: Use only oven-dried glassware and handle under an inert atmosphere to prevent reaction with moisture.[2] Keep away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[3]

-

Spills: In case of a spill, absorb with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use water.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

While quantitative solubility data for this compound is not prevalent, a strong inference of high solubility or miscibility in common anhydrous aprotic solvents can be made based on its structural similarity to benzoyl chloride and fundamental chemical principles. For research and development purposes, this guide provides a robust framework for solvent selection and a detailed, safety-conscious experimental protocol for the precise determination of its solubility. By understanding the inherent reactivity of the molecule and adhering to rigorous anhydrous techniques, scientists can confidently prepare solutions of this compound to advance their synthetic objectives.

References

- SynQuest Laboratories, Inc. (n.d.). This compound Safety Data Sheet.

- Ataman Kimya. (n.d.). BENZOYL CHLORIDE.

-

PubChem. (n.d.). Benzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link].

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link].

- BYJU'S. (n.d.). Structure of Benzyl Chloride.

- ChemicalBook. (2023, October 21). Benzyl chloride:Physical Properties and Chemical Properties.

- University of the West Indies at Mona. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link].

- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Pinto, G. F., & de F. F. da Silva, M. (2010). Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions. Journal of Colloid and Interface Science, 351(1), 159-165.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link].

- Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines.

- Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides).

-

ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link].

- Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.

- University of Wisconsin-Madison. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Sigma-Aldrich. (n.d.). 2,4,6-Trifluorobenzenesulfonyl chloride 97%.

- Fluorochem. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound.

-

LibreTexts Chemistry. (2023, January 22). Properties of Acyl Halides. Retrieved from [Link].

-

ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link].

Sources

- 1. chem.ws [chem.ws]

- 2. This compound | C7H2ClF3O | CID 144895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fine Chemicalsï½Nippon Light Metal Company, Ltd. [nikkeikin.com]

- 4. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Benzyl chloride:Physical Properties and Chemical Properties_Chemicalbook [chemicalbook.com]

The Strategic Deployment of 2,4,6-Trifluorobenzoyl Chloride in Modern Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the reactivity and application of 2,4,6-trifluorobenzoyl chloride, a versatile reagent in modern organic synthesis. Moving beyond its conventional role as an acylating agent, we delve into its strategic use in the synthesis of complex pharmaceutical compounds, exemplified by the development of the migraine therapeutic, Lasmiditan. This guide will elucidate the nuanced reactivity imparted by the trifluorinated phenyl ring, offering field-proven insights into its application and detailed experimental protocols.

Introduction: The Unique Profile of this compound

This compound (TFBC) is a specialized acylating agent characterized by the presence of three fluorine atoms on the benzene ring.[1] These fluorine substituents exert strong electron-withdrawing effects, significantly influencing the reactivity of the acyl chloride moiety. This unique electronic profile distinguishes TFBC from its non-fluorinated or less-fluorinated counterparts, as well as its chlorinated analog, the Yamaguchi reagent.[2] The strategic placement of fluorine atoms at the 2, 4, and 6 positions enhances the electrophilicity of the carbonyl carbon, making it a highly efficient acylating agent. This heightened reactivity can be pivotal in reactions where steric hindrance or poor nucleophilicity of the substrate presents a challenge.

Core Application: A Case Study in the Synthesis of Lasmiditan

A prime example of the strategic application of this compound is in the synthesis of Lasmiditan, a selective serotonin 5-HT1F receptor agonist for the acute treatment of migraine.[3][4] The synthesis of this active pharmaceutical ingredient (API) involves a crucial amide bond formation, a reaction for which TFBC has proven to be a highly effective reagent.

The Synthetic Challenge

The synthesis of Lasmiditan requires the acylation of 2-amino-6-(1-methylpiperidin-4-ylcarbonyl)pyridine with the 2,4,6-trifluorobenzoyl group. The amine in this substrate, being attached to an electron-deficient pyridine ring, exhibits reduced nucleophilicity. Furthermore, the presence of a bulky substituent at the adjacent position introduces steric hindrance. These factors can render standard amidation reactions sluggish and low-yielding.

The Role of this compound

The enhanced electrophilicity of the carbonyl carbon in this compound, a direct consequence of the inductive and mesomeric effects of the fluorine atoms, overcomes the reduced nucleophilicity of the aminopyridine derivative. This allows for an efficient and high-yielding acylation reaction under relatively mild conditions.

Experimental Protocols

Synthesis of this compound

While commercially available, this compound can be synthesized from 2,4,6-trifluorobenzoic acid.

-

Reaction: 2,4,6-Trifluorobenzoic acid is reacted with a chlorinating agent, such as oxalyl chloride or thionyl chloride, typically in an inert solvent like dichloromethane, often with a catalytic amount of dimethylformamide (DMF).[5]

-

Illustrative Procedure: To a solution of 2,4,6-trifluorobenzoic acid in dichloromethane, a catalytic amount of DMF is added. Oxalyl chloride is then added dropwise at room temperature. The reaction mixture is stirred for a specified period until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield crude this compound, which can be used directly or purified by distillation.[5]

Synthesis of Lasmiditan via Acylation

-

Reaction: 2-Amino-6-(1-methylpiperidin-4-ylcarbonyl)pyridine is reacted with this compound in the presence of a base to neutralize the HCl byproduct.

-

Detailed Protocol:

-

Dissolve 2-amino-6-(1-methylpiperidin-4-ylcarbonyl)pyridine in a suitable aprotic solvent, such as dichloromethane or 1,4-dioxane.[3][5]

-

Add a tertiary amine base, for example, triethylamine, to the solution.

-

Cool the reaction mixture to 0-5 °C.

-

Slowly add a solution of this compound in the same solvent to the cooled mixture.

-

Allow the reaction to stir at a low temperature for a short period, then warm to room temperature and continue stirring until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction is typically quenched with an aqueous acid solution and the product is extracted into an organic solvent.[5]

-

The organic layer is washed with a saturated aqueous sodium bicarbonate solution and brine, then dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).[5]

-

The solvent is removed under reduced pressure to yield the crude Lasmiditan, which can then be purified by crystallization or chromatography.[3][6]

-

Data Summary

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| This compound | C7H2ClF3O | 194.54 | Acylating Agent |

| 2-Amino-6-(1-methylpiperidin-4-ylcarbonyl)pyridine | C12H17N3O | 219.28 | Amine Substrate |

| Lasmiditan | C19H18F3N3O2 | 377.36 | Final API |

Mechanistic Insights and Causality

The success of the Lasmiditan synthesis hinges on the judicious choice of this compound as the acylating agent. The electron-withdrawing fluorine atoms play a crucial role in activating the acyl chloride for nucleophilic attack.

Caption: Reaction pathway for the synthesis of Lasmiditan.

The fluorine atoms inductively withdraw electron density from the aromatic ring, which in turn withdraws electron density from the carbonyl group. This polarization enhances the partial positive charge on the carbonyl carbon, making it a more potent electrophile. This increased electrophilicity is the key to overcoming the activation energy barrier for the reaction with the relatively non-nucleophilic aminopyridine.

Broader Implications and Future Directions

While the synthesis of Lasmiditan provides a compelling case study, the unique reactivity of this compound suggests its potential in a broader range of chemical transformations. Its application is particularly promising in scenarios requiring the acylation of challenging substrates, such as electron-poor amines and sterically hindered alcohols.

Further research into the utility of this compound could explore its use in:

-

Transition-metal catalyzed cross-coupling reactions: The carbon-chlorine bond of the acyl chloride could potentially participate in various cross-coupling reactions.

-

Synthesis of fluorinated heterocycles: The trifluorobenzoyl moiety can serve as a building block for the construction of novel fluorinated heterocyclic scaffolds, which are of significant interest in medicinal chemistry.[7][8][9]

-

Derivatizing agent in analytical chemistry: The trifluoromethyl groups can impart desirable properties for analytical detection, such as enhanced volatility for gas chromatography or unique fragmentation patterns in mass spectrometry.

Conclusion

This compound is more than a simple acylating agent; it is a strategic tool for overcoming specific synthetic challenges, particularly in the realm of pharmaceutical development. The case of Lasmiditan synthesis clearly demonstrates how the tailored electronic properties of this reagent can be leveraged to achieve efficient and high-yielding transformations that might otherwise be problematic. As the demand for complex, highly functionalized molecules continues to grow, the strategic application of reagents like this compound will undoubtedly play an increasingly important role in the advancement of organic synthesis.

References

- Carniaux, J.-F., & Cummins, J. (2011). Compositions and methods of synthesis of pyridinoylpiperidine derivatives as 5-HT1F agonists for treating and preventing migraine. WO 2011123654 A1.

- Process for preparation of lasmiditan. (2020). WO 2020095171 A1.

-

LASMIDITAN. (2018). New Drug Approvals. [Link]

-

Synthesis of Lasmiditan. (n.d.). NROChemistry. [Link]

-

Sun, X., Guo, X., Zhang, N., Zhang, Z., & Zhang, G. (2021). Improvement Process of Lasmiditan Succinate. Chinese Journal of Pharmaceuticals, 52(5), 636-638. [Link]

-

This compound. (n.d.). Gelest. [Link]

- Preparation of trifluoromethyl-benzoyl halides. (1985).

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). ResearchGate. [Link]

-

2,4,6-Trichlorobenzoyl chloride. (n.d.). In Wikipedia. Retrieved December 12, 2025, from [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Materials (Basel, Switzerland), 10(7), 7244. [Link]

-

Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2017). ZORA (Zurich Open Repository and Archive). [Link]

-

Scheme 1 Benzoyl chloride and its fluorinated analogues. (n.d.). ResearchGate. [Link]

-

Derivatization Reagents - For Selective Response and Detection in Complex Matrices. (n.d.). Greyhound Chromatography. [Link]

-

3-(Trifluoromethyl)benzoyl chloride. (n.d.). In NIST Chemistry WebBook. Retrieved December 12, 2025, from [Link]

-

2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Reagent). (2014). ResearchGate. [Link]

- Petrov, V. A. (Ed.). (2009).

-

Li, W., et al. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Journal of Chromatography A, 1446, 75-85. [Link]

- Preparation method for 4-fluorobenzoyl chloride. (2014). CN104098464A.

-

2,4,6-Trimethylbenzoyl chloride. (n.d.). PubChem. [Link]

Sources

- 1. This compound | C7H2ClF3O | CID 144895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-Trichlorobenzoyl chloride - Wikipedia [en.wikipedia.org]

- 3. LasMiditan synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of Lasmiditan | NROChemistry [nrochemistry.com]

- 5. WO2020095171A1 - Process for preparation of lasmiditan - Google Patents [patents.google.com]

- 6. Improvement Process of Lasmiditan Succinate [cjph.com.cn]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions [zora.uzh.ch]

Theoretical and Mechanistic Exploration of 2,4,6-Trifluorobenzoyl Chloride Reactions

An In-depth Technical Guide:

Abstract

2,4,6-Trifluorobenzoyl chloride (TFBC) is a pivotal reagent in modern organic synthesis, valued for its role in introducing the trifluorobenzoyl moiety into complex molecules, particularly in the development of pharmaceuticals and advanced materials. The strategic placement of three fluorine atoms on the aromatic ring significantly modulates the electronic properties and reactivity of the acyl chloride functional group. This guide provides an in-depth analysis of the reaction mechanisms of TFBC, grounded in theoretical and computational studies. We will explore the fundamental pathways of nucleophilic acyl substitution and Friedel-Crafts acylation, elucidating the influence of the fluorine substituents on transition states and reaction kinetics. By integrating established mechanistic principles with computational insights, this document serves as a technical resource for scientists seeking to understand and optimize reactions involving this versatile building block.

Introduction: The Significance of this compound

This compound, with the chemical formula C₇H₂ClF₃O, is an aromatic acyl chloride characterized by a benzene ring substituted with a carbonyl chloride group and three fluorine atoms at the ortho and para positions.[1] These fluorine atoms are strongly electron-withdrawing, which imparts unique reactivity to the molecule. This electronic feature enhances the electrophilicity of the carbonyl carbon, making TFBC a highly reactive acylating agent.

Its importance stems from its utility in synthesizing a range of high-value compounds. The trifluorophenyl group is a common feature in many biologically active molecules, where it can improve metabolic stability, binding affinity, and lipophilicity. Understanding the precise mechanisms of its reactions is therefore not merely an academic exercise but a practical necessity for efficient and predictable synthesis design. Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), provide invaluable insights into the intricate details of these reaction pathways, which are often difficult to probe experimentally.

Foundational Reaction Mechanisms: A Theoretical Overview

Acyl chlorides are among the most reactive carboxylic acid derivatives.[2][3] Their reactions are predominantly governed by the nucleophilic acyl substitution mechanism. However, under specific conditions with aromatic substrates, they undergo Friedel-Crafts acylation.

Nucleophilic Acyl Substitution: The Addition-Elimination Pathway

The cornerstone of TFBC reactivity is the nucleophilic acyl substitution, which proceeds via a two-step addition-elimination mechanism.[2][4]

-

Nucleophilic Addition: A nucleophile attacks the highly electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.[2]

-

Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is expelled.[3]

The high reactivity of acyl chlorides compared to other carboxylic acid derivatives is attributed to the excellent leaving group ability of the chloride ion.[3] Computational studies on similar systems have corroborated this pathway, often finding no stable tetrahedral intermediate and suggesting a more concerted, S_N2-like mechanism for certain nucleophiles and solvents.[5][6]

Friedel-Crafts Acylation

When reacted with an aromatic compound in the presence of a strong Lewis acid catalyst (e.g., AlCl₃), TFBC undergoes Friedel-Crafts acylation.[7] This electrophilic aromatic substitution reaction involves the formation of a key electrophile, the acylium ion.[7][8]

-

Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the acyl chloride, weakening the C-Cl bond.[7] This complex then dissociates to form a resonance-stabilized acylium ion (R-C≡O⁺) and an AlCl₄⁻ complex.

-

Electrophilic Attack: The highly electrophilic acylium ion is attacked by the π-electron system of an aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.[8]

-

Deprotonation: The AlCl₄⁻ complex acts as a base, removing a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.[8][9]

Unlike Friedel-Crafts alkylation, the acylation reaction is typically not prone to polysubstitution because the resulting ketone product is deactivated towards further electrophilic attack.[10]

Theoretical Analysis of this compound Reactions

The three fluorine atoms on the TFBC ring exert a powerful inductive (-I) effect, withdrawing electron density from the aromatic ring and, consequently, from the carbonyl carbon. This has profound implications for its reaction mechanisms.

Nucleophilic Acyl Substitution Reactions of TFBC

The strong electron-withdrawing nature of the fluoro substituents significantly increases the partial positive charge on the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack.

-

Hydrolysis: TFBC reacts readily, often vigorously, with water to form 2,4,6-trifluorobenzoic acid and hydrochloric acid.[11][12] The reaction is often exothermic.[11] Theoretical models suggest that for the hydrolysis of benzoyl chlorides, the mechanism can shift between a bimolecular (S_N2-like) and a unimolecular (S_N1-like) pathway depending on the solvent.[13][14] For TFBC, the enhanced electrophilicity of the carbonyl carbon likely favors a bimolecular pathway where the water molecule directly attacks the carbonyl carbon. The prevention of hydrolysis through the use of anhydrous conditions is critical for the success of other reactions.[15]

-

Aminolysis (Amide Synthesis): The reaction with primary or secondary amines is a cornerstone of TFBC chemistry, leading to the formation of N-substituted amides. This reaction is typically very fast. The mechanism follows the classic addition-elimination pathway.[16] A second equivalent of the amine is often required to act as a base, neutralizing the HCl byproduct to form an ammonium salt.[16]

-

Causality: The choice of a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA) is a common strategy to scavenge HCl without competing with the primary nucleophile.[15] Computational studies on related systems show that the initial nucleophilic attack is the rate-determining step, and the stability of the tetrahedral intermediate is influenced by the nature of the amine and solvent.

-

-

Alcoholysis (Ester Synthesis): TFBC reacts with alcohols to form esters. While similar to aminolysis, this reaction is generally slower as alcohols are weaker nucleophiles than amines. The reaction is often catalyzed by a non-nucleophilic base (like pyridine) to activate the alcohol and neutralize the HCl byproduct. The Yamaguchi esterification, which uses the related 2,4,6-trichlorobenzoyl chloride, is a powerful method for forming esters, particularly sterically hindered ones, highlighting the utility of halogenated benzoyl chlorides in these transformations.[17][18]

Friedel-Crafts Acylation with TFBC

In Friedel-Crafts acylation, the electron-withdrawing fluorine atoms have a dual effect. They enhance the reactivity of the TFBC itself by making the C-Cl bond more polarized and susceptible to cleavage by the Lewis acid. However, they also slightly destabilize the resulting acylium ion. Despite this, the formation of the acylium ion is generally efficient. The primary mechanistic steps remain consistent with the classical pathway.[8] Computational studies can precisely model the energy profile of this reaction, including the Lewis acid complexation, acylium ion formation, and the subsequent electrophilic attack, providing quantitative data on activation barriers.

The Role of Solvent in Modulating Reaction Mechanisms

Solvent choice is a critical parameter that can influence both the rate and the mechanism of TFBC reactions.

-

Polar Aprotic Solvents (e.g., DCM, THF, Acetonitrile): These are commonly used as they can solvate the charged intermediates and transition states without participating in the reaction.[15]

-

Polar Protic Solvents (e.g., Water, Alcohols): These can act as nucleophiles, leading to solvolysis (hydrolysis or alcoholysis).[19] Studies on the solvolysis of substituted benzoyl chlorides have shown that solvent polarity and nucleophilicity play a key role.[20][21] For instance, in weakly nucleophilic but highly ionizing solvents like 97% hexafluoroisopropanol-water, a more S_N1-like mechanism involving a benzoyl cation intermediate may be favored.[20] The interplay between solvent and substituent effects is complex, and computational models are essential for dissecting these contributions.[21][22][23]

Methodologies for Mechanistic Investigation

A combination of experimental and computational techniques is required for a comprehensive understanding of reaction mechanisms.

Experimental Protocol: Kinetic Monitoring of Aminolysis

This protocol outlines a method to study the kinetics of the reaction between TFBC and an amine (e.g., aniline) using in-situ NMR spectroscopy.

Objective: To determine the reaction order and rate constant for the formation of N-phenyl-2,4,6-trifluorobenzamide.

Materials:

-

This compound (TFBC)

-

Aniline

-

Triethylamine (Et₃N)

-

Anhydrous deuterated chloroform (CDCl₃)

-

Hexafluorobenzene (internal standard)

-

NMR tubes, syringes, and standard glassware (oven-dried)

Procedure:

-

Preparation of Stock Solutions: Under an inert atmosphere (e.g., nitrogen or argon), prepare separate stock solutions of TFBC, aniline, Et₃N, and hexafluorobenzene in anhydrous CDCl₃ of known concentrations.

-

NMR Sample Preparation: In an NMR tube, add the aniline solution, Et₃N solution, and the internal standard solution.

-

Initiation of Reaction: Cool the NMR tube in the spectrometer to the desired temperature (e.g., 298 K). Initiate the reaction by injecting a known volume of the TFBC stock solution directly into the NMR tube.

-